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molecular formula MoNi B8610338 Nickel-molybdenum CAS No. 12033-21-5

Nickel-molybdenum

Cat. No. B8610338
M. Wt: 154.64 g/mol
InChI Key: DDTIGTPWGISMKL-UHFFFAOYSA-N
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Patent
US04189599

Procedure details

1,3-butadiene (1000 mmoles) along with 0.444 g. (2.5 mmole) palladium (II) chloride, 3.36 g. (25 mmole) copper (II) chloride and 0.21 g. (5 mmole) lithium chloride, 32 mmole of methyl alcohol and 1000 mmole of 1,1-dimethoxycyclohexane was reacted in a 500 ml nickel-molybdenum (Hastelloy alloy) stirred autoclave to prepare a mixture of 41.80 g. (243 mmoles) of cis and trans dimethyl hex-3-endioate, at a trans to cis ratio of 3:1, and 2.04 g. (12 mmoles) of dimethyl hex-2,4-diendioate. The liquid feed and solid catalyst components were charged into the autoclave as homogeneous solutions. The 1,3-butadiene was charged into a sight glass and allowed to come to thermal equilibrium and then charged into the autoclave as a liquid under pressure. The reaction temperature was 100° C. and the total initial carbon monoxide pressure was 1600 psig. The reaction was initiated by a 100 psig charge of oxygen and 1000 psig line purging charge of carbon monoxide giving a total system pressure of 1800 psig. A strong exotherm and pressure drop of 150-200 psig over a course of 20 minutes was observed. The oxygen cycle was repeated five more times in increments of 50 psig oxygen and 100 psig carbon monoxide at intervals of 20 minutes during an autoclave residence period of 120 minutes. A total pressure drop of about 1000 psig was observed. The reaction was terminated before completion and cooled to ambient temperature and vented to ambient pressure. Solids were separated from liquids by vacuum filtration. The 1,3-butadiene conversion and selectivities to the dimethyl hex-3-endioate based on the butadiene was 55 percent and 74 mole percent respectively. The dimethyl hex-3-endioate was isolated from the oxidative carbonylation reaction mixture by fractional vacuum distillation and analyzed by gas liquid chromatography (Fraction b.p. 123° C. @ 9 mm Hg.) for use in a subsequent hydrogenation step to prepare dimethyl adipate. The prefraction (b.p. 67° C. @ 54 mm Hg) containing cyclohexanone, 1-methoxycyclohexene and minor amounts of unreacted 1,1-dimethoxycyclohexane was cycled to a regeneration step for subsequent use in further oxidative carbonylation reactions. The pot residue from the oxidative carbonylation reaction containing a very small amount of dimethyl hex-3-endioate product heal and a slurry containing approximately 99.9 percent of the original charged palladium (II) chloride/copper (II) chloride and lithium chloride carbonylation catalyst mixture was recycled for use in a subsequent second pass 1,3-butadiene oxidative carbonylation reaction.
Quantity
1000 mmol
Type
reactant
Reaction Step One
Name
palladium (II) chloride
Quantity
2.5 mmol
Type
catalyst
Reaction Step Two
Quantity
25 mmol
Type
catalyst
Reaction Step Three
Quantity
5 mmol
Type
reactant
Reaction Step Four
Quantity
32 mmol
Type
reactant
Reaction Step Four
Quantity
1000 mmol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
12 mmol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C=CC=C.[Cl-].[Li+].CO.COC1(OC)CCCCC1.[C:19]([O:29][CH3:30])(=[O:28])[CH2:20]/[CH:21]=[CH:22]/[CH2:23][C:24]([O:26][CH3:27])=[O:25].C(OC)(=O)C=CC=CC(OC)=O.[C]=O.O=O>[Pd](Cl)Cl.[Cu](Cl)Cl.[Mo].[Ni]>[C:24]([O:26][CH3:27])(=[O:25])[CH2:23][CH:22]=[CH:21][CH2:20][C:19]([O:29][CH3:30])=[O:28] |f:1.2,11.12,^3:42|

Inputs

Step One
Name
Quantity
1000 mmol
Type
reactant
Smiles
C=CC=C
Step Two
Name
palladium (II) chloride
Quantity
2.5 mmol
Type
catalyst
Smiles
[Pd](Cl)Cl
Step Three
Name
Quantity
25 mmol
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Four
Name
Quantity
5 mmol
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
32 mmol
Type
reactant
Smiles
CO
Name
Quantity
1000 mmol
Type
reactant
Smiles
COC1(CCCCC1)OC
Name
Quantity
500 mL
Type
catalyst
Smiles
[Mo].[Ni]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C\C=C\CC(=O)OC)(=O)OC
Step Six
Name
Quantity
12 mmol
Type
reactant
Smiles
C(C=CC=CC(=O)OC)(=O)OC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred autoclave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare
ADDITION
Type
ADDITION
Details
a mixture of 41.80 g
ADDITION
Type
ADDITION
Details
The liquid feed and solid catalyst components were charged into the autoclave as homogeneous solutions
ADDITION
Type
ADDITION
Details
charged into the autoclave as a liquid under pressure
CUSTOM
Type
CUSTOM
Details
was 100° C.
CUSTOM
Type
CUSTOM
Details
purging
ADDITION
Type
ADDITION
Details
charge of carbon monoxide giving a total system pressure of 1800 psig
CUSTOM
Type
CUSTOM
Details
over a course of 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
at intervals of 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
during an autoclave residence period of 120 minutes
Duration
120 min
CUSTOM
Type
CUSTOM
Details
The reaction was terminated before completion
CUSTOM
Type
CUSTOM
Details
Solids were separated from liquids by vacuum filtration

Outcomes

Product
Name
Type
product
Smiles
C(CC=CCC(=O)OC)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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